N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide
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Overview
Description
N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C18H17Br2NO4 and a molecular weight of 471.14 g/mol. This compound is known for its utility in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the core phenoxyacetamide structure. The process often includes bromination, formylation, and subsequent reactions to introduce the benzyl and ethoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide include:
- N-benzyl-2-(2,3-dibromo-4-formylphenoxy)acetamide
- N-benzyl-2-(2,3-dibromo-6-ethoxyphenoxy)acetamide
- N-benzyl-2-(2,3-dibromo-6-ethoxy-4-methylphenoxy)acetamide.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
N-benzyl-2-(2,3-dibromo-6-ethoxy-4-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br2NO4/c1-2-24-14-8-13(10-22)16(19)17(20)18(14)25-11-15(23)21-9-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPXPNCSIHVINHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1)C=O)Br)Br)OCC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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